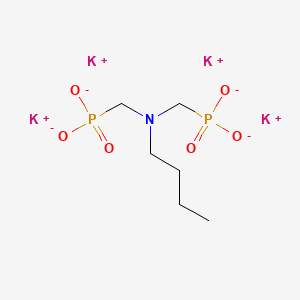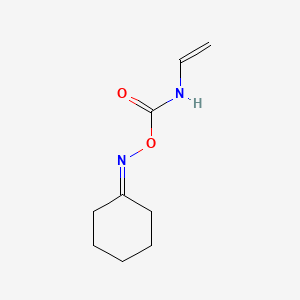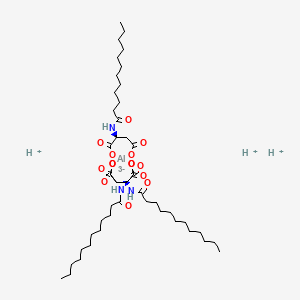
Alanine, N-acetyl-3-(2-benzothiazolylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanine, N-acetyl-3-(2-benzothiazolylthio)- is a compound that combines the properties of alanine, a non-essential amino acid, with a benzothiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, N-acetyl-3-(2-benzothiazolylthio)- typically involves the condensation of 2-aminobenzenethiol with alanine derivatives. The reaction conditions often include the use of solvents like dioxane and catalysts to promote the formation of the desired product . The process may also involve the use of protecting groups to ensure the selective reaction of functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Alanine, N-acetyl-3-(2-benzothiazolylthio)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dioxane, methanol, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Applications De Recherche Scientifique
Alanine, N-acetyl-3-(2-benzothiazolylthio)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in amino acid metabolism and potential as a biomarker.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of Alanine, N-acetyl-3-(2-benzothiazolylthio)- involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alanine derivatives: Compounds like N-acetyl-L-alanine share structural similarities but lack the benzothiazole moiety.
Benzothiazole derivatives: Compounds such as 2-substituted benzothiazoles have similar chemical properties but different biological activities.
Uniqueness
Alanine, N-acetyl-3-(2-benzothiazolylthio)- is unique due to its combination of an amino acid with a benzothiazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
452-45-9 |
|---|---|
Formule moléculaire |
C12H12N2O3S2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C12H12N2O3S2/c1-7(15)13-9(11(16)17)6-18-12-14-8-4-2-3-5-10(8)19-12/h2-5,9H,6H2,1H3,(H,13,15)(H,16,17)/t9-/m0/s1 |
Clé InChI |
GAUQSUDLUOOMGT-VIFPVBQESA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSC1=NC2=CC=CC=C2S1)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC1=NC2=CC=CC=C2S1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



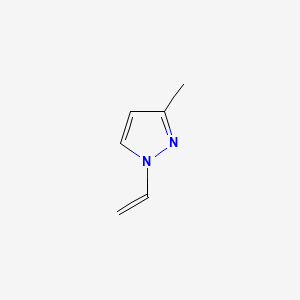

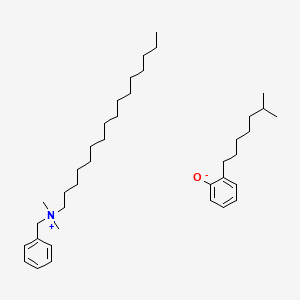
![N,N-Bis[[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]methyl]stearamide](/img/structure/B12674997.png)


